Cas no 1286697-20-8 (2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide)
Il composto 2-(1-metil-1H-indol-3-il)-N-(1-metil-2-osso-2,3-diidro-1H-indol-5-il)acetammide è una molecola strutturalmente complessa che combina due unità indoliche modificate. Presenta un gruppo acetammidico che funge da ponte tra un anello indolico metilato in posizione 1 e un derivato ossindolico metilato in posizione 5. Questa struttura conferisce potenziali proprietà farmacologiche, come l'interazione con recettori specifici o enzimi coinvolti nella segnalazione cellulare. La presenza dei gruppi metilici migliora la stabilità metabolica, mentre il chetone nell'ossindolo può favorire legami idrogeno, aumentando la selettività. Utile in ricerca come scaffold per lo sviluppo di inibitori o modulatori, la sua sintesi richiede un controllo stereochimico accurato.

1286697-20-8 structure
Nome del prodotto:2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
- 2-(1-methylindol-3-yl)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide
- 2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
- VU0531534-1
- F6089-2986
- 1286697-20-8
- AKOS024531470
-
- Inchi: 1S/C20H19N3O2/c1-22-12-14(16-5-3-4-6-18(16)22)10-19(24)21-15-7-8-17-13(9-15)11-20(25)23(17)2/h3-9,12H,10-11H2,1-2H3,(H,21,24)
- Chiave InChI: ZAIXFUHRJSQVEU-UHFFFAOYSA-N
- Sorrisi: C(NC1C=CC2=C(C=1)CC(=O)N2C)(=O)CC1C2=C(N(C)C=1)C=CC=C2
Proprietà calcolate
- Massa esatta: 333.147726857g/mol
- Massa monoisotopica: 333.147726857g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 537
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54.3Ų
- XLogP3: 1.8
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6089-2986-2μmol |
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide |
1286697-20-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6089-2986-2mg |
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide |
1286697-20-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6089-2986-25mg |
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide |
1286697-20-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6089-2986-20μmol |
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide |
1286697-20-8 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6089-2986-10mg |
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide |
1286697-20-8 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6089-2986-30mg |
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide |
1286697-20-8 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6089-2986-1mg |
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide |
1286697-20-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6089-2986-15mg |
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide |
1286697-20-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6089-2986-5mg |
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide |
1286697-20-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6089-2986-4mg |
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide |
1286697-20-8 | 4mg |
$66.0 | 2023-09-09 |
2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide Letteratura correlata
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
1286697-20-8 (2-(1-methyl-1H-indol-3-yl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide) Prodotti correlati
- 2171921-55-2(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylcyclohexyl-N-methylformamido}propanoic acid)
- 2229567-63-7(O-2-(5-fluoro-2-methoxy-4-methylphenyl)propylhydroxylamine)
- 1594108-92-5(3-iodo-4-(3,3,3-trifluoropropoxy)-1lambda6-thiolane-1,1-dione)
- 2580091-56-9(rac-methyl (1R,2S)-2-(sulfamoylmethyl)cyclobutane-1-carboxylate)
- 338758-78-4(3-(3-Fluorophenoxy)-5-(trifluoromethyl)-2-pyridinecarboxamide)
- 215302-77-5(Boc-4-(Fmoc-aminomethyl)-D-phenylalanine)
- 54925-88-1(h-tyr-lys-oh)
- 2229609-73-6(3-(3-chloro-2-methoxyphenoxy)propan-1-amine)
- 53030-41-4(2-(1,3,4-thiadiazol-2-ylsulfanyl)acetic acid)
- 2171945-49-4(1,1-dioxo-3-(2,2,2-trifluoroethyl)-1lambda6-thietane-3-carbaldehyde)
Fornitori consigliati
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
